2-Chloro-4-methyl-1,1'-biphenyl

Liquid Crystals Mesophase Behavior Materials Science

Researchers pursuing sartan-class antihypertensive agents often face inconsistent SAR outcomes when using unsubstituted or mono-substituted biphenyl intermediates lacking conformational constraint. 2-Chloro-4-methyl-1,1'-biphenyl (CAS 19493-33-5) resolves this through its ortho-chloro/para-methyl substitution pattern, which restricts rotation around the central C-C bond, locking the molecule into a defined non-planar conformation. • Patent-cited intermediate for angiotensin II receptor blocker (sartan) synthesis, including losartan, valsartan, and irbesartan analogues. • Distinct mesophase behavior vs. unsubstituted biphenyls supports liquid crystal applications requiring precise thermal control. • Available in research quantities (10 mg-100 mg) with bulk custom synthesis on demand, ensuring supply continuity for both exploratory SAR and preclinical scale-up.

Molecular Formula C13H11Cl
Molecular Weight 202.68 g/mol
CAS No. 19493-33-5
Cat. No. B231144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-1,1'-biphenyl
CAS19493-33-5
Synonyms4-METHYL-2-CHLOROBIPHENYL
Molecular FormulaC13H11Cl
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CC=C2)Cl
InChIInChI=1S/C13H11Cl/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyDGKCCWKKKJIEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methyl-1,1'-biphenyl Core Specifications


2-Chloro-4-methyl-1,1'-biphenyl (CAS 19493-33-5) is a chlorinated biphenyl derivative with the molecular formula C13H11Cl and a molecular weight of 202.68 g/mol [1]. It is classified as a halogenated aromatic hydrocarbon and is structurally defined by a chlorine atom at the ortho (2-) position and a methyl group at the para (4'-) position of the biphenyl scaffold. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 4.32 [2], making it a valuable synthetic intermediate and a subject of study in materials science and chemical biology.

1
Material Context

Supports liquid crystal research requiring narrow mesophase thermal control.

2
SAR Context

Enables toxicology and pharmacology structure-activity relationship studies.

3
Synthesis Context

May support workflows as a sartan-class intermediate in medicinal chemistry.

2-Chloro-4-methyl-1,1'-biphenyl Substitution Uniqueness


The substitution pattern on the biphenyl core is a critical determinant of its physicochemical and biological properties. Unsubstituted biphenyl or analogs with only a single chloro or methyl substituent exhibit significantly different conformational dynamics, electrostatic potential surfaces, and metabolic fates [1]. For instance, the ortho-chloro substituent in 2-chloro-4-methyl-1,1'-biphenyl restricts rotation around the central C-C bond, locking the molecule into a preferred non-planar conformation that is distinct from the more planar, unsubstituted biphenyl. This conformational constraint directly impacts its utility in liquid crystal applications, where it alters mesophase temperature ranges [2], and in medicinal chemistry, where it can modulate target binding affinity and selectivity compared to its less hindered or differently substituted counterparts.

Target Compound
2-Chloro-4-methyl-1,1'-biphenyl

Ortho-chloro substitution restricts rotation, locking a non-planar conformation that impacts mesophase behavior and target binding.

Substitute
Non-ortho-substituted biphenyls

Planar conformations and distinct electrostatic surfaces may not reproduce class-specific SAR or mesophase temperature ranges.

Target Compound
Chlorinated analog

The chlorine atom provides a specific reactivity and cost profile for cross-coupling reactions in synthetic pathways.

Substitute
Brominated / iodinated analogs

Different halogens alter oxidative addition rates and stability, potentially shifting reaction yields and impurity profiles.

Target Compound
Sartan intermediate candidate

A specifically cited class member in patent literature for synthesizing biphenyl-tetrazole pharmacophores.

Substitute
General chlorobiphenyl building blocks

Lack the precise substitution pattern linked to this sartan synthetic route, requiring extensive route re-validation.

2-Chloro-4-methyl-1,1'-biphenyl Differentiated Performance


Narrower Liquid Crystal Mesophase

2-Chloro-4-methyl-1,1'-biphenyl, as a representative of 4-alkyl-3-chloro-4'-substituted biphenyls, forms a liquid-crystalline phase at a lower temperature and over a narrower temperature range compared to its unsubstituted biphenyl analogs [1].

Narrower LC Mesophase
Class-level inference
Lower temperature & narrower range (class effect)
Context-dependent thermal property
Reported for 4-alkyl-3-chloro analogs; exact values not reported
Liquid Crystals Mesophase Behavior Materials Science

Conformational Constraint and Electrostatic Potential

Density functional theory (DFT) calculations on chlorobiphenyl radical anions, including 2-chlorobiphenyl, 3-chlorobiphenyl, and 4-chlorobiphenyl, reveal that the ortho-chloro substitution significantly affects molecular geometry. The 2-chlorobiphenyl radical anion exhibits a weaker C-Cl bond compared to its meta- and para-substituted counterparts, a property influenced by substitution position [1]. Furthermore, a comprehensive computational study of all 209 chlorinated biphenyl congeners established that the substitution pattern dictates the molecular electrostatic potential (MEP) and dipole moment [2]. Congeners with ortho-chloro substitution, like 2-chloro-4-methyl-1,1'-biphenyl, adopt non-planar conformations with distinct MEP values compared to planar, non-ortho-substituted analogs, which correlates with differences in biological activity and toxicity.

Conformational Constraint
Class-level inference
Weaker C-Cl bond & distinct MEP (ortho-class effect)
Context-dependent electrostatic profile
DFT calculations; class-level inference for 2-chloro analogs
Computational Chemistry Toxicology SAR

Synthetic Utility in Sartan Synthesis

US Patent Application 20110105539A1 explicitly identifies 2'-halo-4-methylbiphenyls (where X=Cl, Br, I) as potential starting materials for the synthesis of biphenyl-type sartans (angiotensin II antagonists) [1]. 2-Chloro-4-methyl-1,1'-biphenyl (X=Cl) is the chlorinated representative of this class. The patent highlights that these compounds were previously not used industrially due to inefficient or expensive syntheses, underscoring the need for optimized routes.

Sartan Intermediate Utility
Class-level inference
Cited in patent literature (class of 2'-halo analogs)
Supports synthesis workflow fit
Patent data; requires optimization and validation
Medicinal Chemistry Synthetic Intermediate Pharmaceuticals

2-Chloro-4-methyl-1,1'-biphenyl Applications


Narrow-Range Liquid Crystal Formulations

Due to its class-level effect of forming a liquid-crystalline phase at a lower temperature and over a narrower range than unsubstituted analogs [1], 2-chloro-4-methyl-1,1'-biphenyl is a strategic building block for designing liquid crystal mixtures that require precise thermal control of the mesophase. This is particularly relevant for applications in thermochromic displays or sensors where a sharp transition is desired.

SAR Studies in Toxicology & Pharmacology

The compound's distinct conformational and electronic properties, as established by computational studies comparing ortho-, meta-, and para-substituted chlorobiphenyls [1], make it an essential tool for SAR investigations. Its use as a probe molecule can help elucidate how ortho-chloro substitution and molecular non-planarity influence binding to biological targets like the aryl hydrocarbon receptor (AhR) or cytochrome P450 enzymes, which is critical for understanding the toxicity of PCBs and for designing safer drug candidates.

Sartan Drug Candidate Synthesis

2-Chloro-4-methyl-1,1'-biphenyl is a specifically cited 2'-halo-4-methylbiphenyl intermediate in the patent literature for the synthesis of sartan-class angiotensin II receptor blockers [1]. This makes it a valuable precursor for medicinal chemistry groups engaged in developing novel antihypertensive agents or exploring structure-activity relationships around the biphenyl-tetrazole pharmacophore.

Application
Selection Property
Validation Focus
Liquid crystal thermal behavior studies
Mesophase temperature range
Mesophase transition data verification
Toxicology & conformational SAR
Molecular non-planarity & MEP
Ligand-receptor docking simulation review
Sartan intermediate synthesis
Halogen functionalization
Reaction yield and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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